molecular formula C39H35N3O6S2 B12694606 Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- CAS No. 68155-45-3

Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis-

Cat. No.: B12694606
CAS No.: 68155-45-3
M. Wt: 705.8 g/mol
InChI Key: XAEVXGGVNQZOOU-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic sulfonic acid structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- typically involves the sulfonation of benzene derivatives. The process often uses concentrated sulfuric acid as a sulfonating agent . The reaction conditions include maintaining a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and precise control of reaction parameters to achieve high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- involves its interaction with molecular targets through its sulfonic acid group. This group can participate in hydrogen bonding, ionic interactions, and other non-covalent interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, (((4-(dimethylamino)phenyl)methylene)bis(4,1-phenylene(ethylimino)methylene))bis- stands out due to its complex structure, which imparts unique reactivity and interaction capabilities. This makes it valuable in specialized applications where other simpler compounds may not be as effective.

Properties

CAS No.

68155-45-3

Molecular Formula

C39H35N3O6S2

Molecular Weight

705.8 g/mol

IUPAC Name

bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-[4-(dimethylamino)phenyl]propanediimidate

InChI

InChI=1S/C39H35N3O6S2/c1-42(2)32-23-21-31(22-24-32)37(38(40-35-25-27-13-17-29(35)18-14-27)47-49(43,44)33-9-5-3-6-10-33)39(41-36-26-28-15-19-30(36)20-16-28)48-50(45,46)34-11-7-4-8-12-34/h3-24,35-37H,25-26H2,1-2H3

InChI Key

XAEVXGGVNQZOOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(=NC2CC3=CC=C2C=C3)OS(=O)(=O)C4=CC=CC=C4)C(=NC5CC6=CC=C5C=C6)OS(=O)(=O)C7=CC=CC=C7

Origin of Product

United States

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